氯化铀(UCl4)

描述

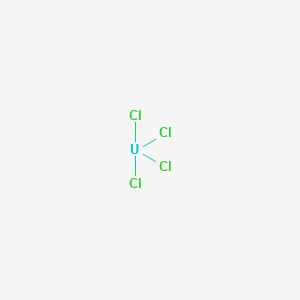

Uranium tetrachloride is an inorganic compound composed of uranium and chlorine, with the chemical formula UCl₄ . It appears as a hygroscopic olive-green solid . Historically, it played a crucial role in the electromagnetic isotope separation (EMIS) process for uranium enrichment. Additionally, it serves as a fundamental starting material for organouranium chemistry .

Synthesis Analysis

Several convenient lab-scale syntheses of high-purity uranium(IV) halides have been developed. These syntheses involve the reaction of AlX₃ (where X represents Cl , Br , or I ) with UO₂ (readily available through the reduction of uranyl salts like UO₂(NO₃)₂·6H₂O ). As a result, UCl₄ , UBr₄ , and UI₄ can be obtained in the form of large single crystals . These methods eliminate the need for pure metallic uranium and rely on more accessible starting materials, such as impure UO₂ , along with the respective aluminum halide. Chemical vapor transport (CVT) is employed in situ for product purification .

科学研究应用

热化学性质

氯化铀,包括UCl4,已在热化学上得到表征,揭示了它们的键离解能和绝对熵。这些研究为理解氯化铀在各种状态下的化学行为提供了基础知识,这对核化学和材料科学中的应用至关重要 (Lau & Hildenbrand, 1984)。

光电子能谱和理论研究

已经进行了涉及不同氧化态的气态六氯化铀的研究,包括对UCl4的研究。这项研究有助于更深入地了解氯化铀的化学键合和物理性质,这在锕系元素化学和核工业中具有重要意义 (Su et al., 2015)。

核燃料后处理中的电化学

对溶解在各种共晶熔体(如LiCl-KCl)中的铀的电化学性质的研究通常涉及UCl4。这项研究支持了核燃料后处理技术的开发,其中了解铀在这些熔体中的行为至关重要 (Masset et al., 2005)。

铀氯化工艺

使用U3O8-C-Cl2等系统对氧化铀进行氯化的研究,该系统产生包括UCl4在内的氯化铀,对于开发在各种工业应用中铀加工的高效方法至关重要 (Shin et al., 1998)。

合成和结构研究

对UCl4的简便合成及其与碱金属反应的研究有助于理解铀化学。这些发现对于新材料的开发和核科学的进步至关重要 (Schleid, Meyer, & Morss, 1987)。

熔融碱金属氯化物溶液中的电极电位

对熔融碱金属氯化物溶液中氯化铀(包括UCl4)的电极电位的研究提供了对这些化合物电化学行为的宝贵见解。这些知识对于电化学和核科学中的应用至关重要 (Flengas, 1961)。

分子动力学模拟

已经对熔融盐(如MgCl2)中的氯化铀盐(包括UCl4)进行了第一性原理分子动力学模拟,以了解它们的结构和化学性质。这些研究对于改进核反应堆技术,尤其是在熔盐反应堆的背景下,具有重要意义 (Li, Dai, & Jiang, 2019)。

使用氯化铵氯化铀

使用氯化铵对铀金属进行氯化以生产UCl3和UCl4等氯化铀的研究提供了对在不产生杂质的情况下生产氯化铀的更简单、更有效方法的见解。这对于各种工业和核应用非常重要 (Eun et al., 2017)。

氯化铀配合物和配体

对氯化铀(V)配合物与各种配体的研究,包括了解UCl4等化合物的相互作用和性质,对于开发具有特定电子和磁性质的新材料至关重要。这些材料在各种技术和科学领域具有潜在应用 (Singh, Singh, & Paul, 1974)。

熔融氯化物中的铀(III)沉淀

涉及UCl4的熔融氯化物盐中铀(III)沉淀的研究促进了用于核燃料处理的热化学工艺的发展。了解这些过程对于核燃料的安全有效回收至关重要 (Vigier et al., 2016)。

配合物和电化学行为

研究四氯化铀与各种配体的配合物及其电化学行为有助于理解铀化合物的化学性质和在各种科学领域的潜在应用,包括核化学和材料科学 (Gardner, McMaster, & Liddle, 2009)。

属性

IUPAC Name |

tetrachlorouranium | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/4ClH.U/h4*1H;/q;;;;+4/p-4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HPICRATUQFHULE-UHFFFAOYSA-J | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

Cl[U](Cl)(Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

UCl4, Cl4U | |

| Record name | uranium tetrachloride | |

| Source | Wikipedia | |

| URL | https://en.wikipedia.org/wiki/Uranium_tetrachloride | |

| Description | Chemical information link to Wikipedia. | |

| Record name | Uranium(IV) chloride | |

| Source | Wikipedia | |

| URL | https://en.wikipedia.org/wiki/Uranium(IV)_chloride | |

| Description | Chemical information link to Wikipedia. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID1064906 | |

| Record name | Uranium chloride (UCl4) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1064906 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

379.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Dark green crystals; [Merck Index] Green salt; [ATSDR ToxProfiles] | |

| Record name | Uranium tetrachloride | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/1748 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

10026-10-5 | |

| Record name | Uranium tetrachloride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=10026-10-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Uranium tetrachloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010026105 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Uranium chloride (UCl4) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Uranium chloride (UCl4) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1064906 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Uranium tetrachloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.030.040 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3-Bromo-4-[(3-fluorobenzyl)oxy]-5-methoxybenzaldehyde](/img/structure/B1606682.png)

![[3-(4-methoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]methanol](/img/structure/B1606683.png)

![4-(Hydroxymethyl)bicyclo[2.2.2]octane-1-carboxylic acid](/img/structure/B1606685.png)

![(2S)-4-methyl-2-[(3-nitropyridin-2-yl)sulfanylamino]pentanoic acid](/img/structure/B1606698.png)